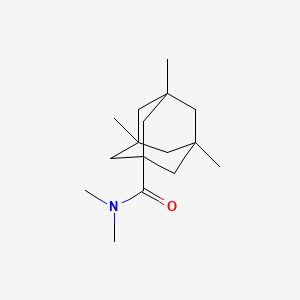
1-(2,5-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as 2C-F-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogen that is structurally similar to other NBOMe compounds such as 25I-NBOMe and 25C-NBOMe. 2C-F-NBOMe is a relatively new compound, and there is limited scientific research on its synthesis, mechanism of action, and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(2,5-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not well understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to the activation of the receptor, which in turn causes hallucinogenic effects.
Biochemical and Physiological Effects
This compound has been shown to have potent hallucinogenic effects, similar to other NBOMe compounds. These effects include altered perception, enhanced mood, and changes in thought processes. However, the physiological effects of this compound are not well understood. It is believed to have a high affinity for serotonin receptors, which could potentially lead to adverse effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2,5-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in lab experiments is its potent hallucinogenic effects. This makes it a useful tool for studying the role of serotonin receptors in the brain. However, the use of this compound in lab experiments is limited by its potential adverse effects on the cardiovascular system. Researchers must take precautions to ensure the safety of experimental subjects.
Future Directions
There are several future directions for research on 1-(2,5-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the development of new compounds that have similar hallucinogenic effects but with fewer adverse effects. Another area of research is the study of the long-term effects of this compound on the brain and the cardiovascular system. Additionally, researchers could investigate the potential therapeutic uses of this compound, such as its potential as a treatment for depression or anxiety disorders.
Conclusion
In conclusion, this compound is a synthetic compound that is structurally similar to other NBOMe compounds. It has potent hallucinogenic effects and has been used in scientific research to study the role of serotonin receptors in the brain. However, the use of this compound in lab experiments is limited by its potential adverse effects on the cardiovascular system. Further research is needed to better understand the mechanism of action and physiological effects of this compound, as well as its potential therapeutic uses.
Synthesis Methods
The synthesis of 1-(2,5-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 2,5-dimethoxybenzoyl chloride with 4-fluoroaniline to form 2,5-dimethoxy-N-(4-fluorophenyl)benzamide. This compound is then reacted with piperidine to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-(2,5-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been used in scientific research to study its effects on the central nervous system. This compound has been shown to have potent hallucinogenic effects, and it has been used to study the role of serotonin receptors in the brain. Researchers have also studied the effects of this compound on animal models to better understand its pharmacological properties.
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-17-9-10-19(26-2)18(12-17)20(24)23-11-3-4-16(13-23)22-15-7-5-14(21)6-8-15/h5-10,12,16,22H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMNMOPXJVLVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)


![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)


![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)
![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)
